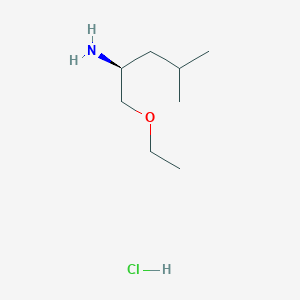
1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride
説明
“1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the molecular weight of 247.64 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride” is1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-3-1-6(2-4-12)7(13)14;/h6H,1-5H2,(H,13,14);1H . This indicates that the compound has a piperidine ring with a trifluoroethyl group and a carboxylic acid group attached to it. Physical And Chemical Properties Analysis
“1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride” is a solid at room temperature . The predicted melting point is 296.01° C, and the predicted boiling point is 246.3° C at 760 mmHg . The density is predicted to be 1.3 g/cm^3 .科学的研究の応用
Organic Acids in Industrial Applications
Organic acids, including carboxylic acids, play a significant role in various industrial applications, especially in the oil and gas sector. They are used as alternatives to hydrochloric acid in acidizing operations to avoid issues like high corrosion rates and lack of penetration. Organic acids such as formic, acetic, citric, and lactic acids are employed for formation-damage removal, dissolution of drilling-mud filter cakes, and as iron-sequestering agents. These applications underline the importance of organic acids in enhancing operational efficiency and reducing environmental impact in oil and gas operations. The versatility of organic acids, including those similar in functionality to 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride, underscores their value in industrial applications beyond their traditional uses (Alhamad, Alrashed, Munif, & Miskimins, 2020).
Environmental Concerns and Alternatives
The environmental persistence and toxicity of perfluoroalkyl and polyfluoroalkyl substances (PFAS), which are related to fluorinated carboxylic acids, have led to increased regulatory scrutiny and research into safer alternatives. Studies focusing on the environmental releases, persistence, and human and biota exposure to these substances are critical for understanding their impact and for the development of safer, more sustainable chemicals. The search for alternatives to long-chain PFAS, including efforts to find less harmful replacements for fluorinated carboxylic acids, is an ongoing challenge that underscores the need for continued research and cooperation among stakeholders (Wang, Cousins, Scheringer, & Hungerbühler, 2013).
Role in Biocatalyst Inhibition
Carboxylic acids, including those structurally similar to 1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride, have been identified as inhibitors in microbial fermentation processes. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for the engineering of more robust microbial strains for biotechnological applications. Studies have shown that certain carboxylic acids can damage microbial cell membranes and decrease internal pH, affecting the overall fermentation process. This research highlights the dual role of carboxylic acids as both valuable industrial chemicals and potential inhibitors in bioproduction processes (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2.ClH/c9-8(10,11)5-12-3-1-6(2-4-12)7(13)14;/h6H,1-5H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILXVLFKNDOPHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoroethyl)piperidine-4-carboxylic acid hydrochloride | |
CAS RN |
1803584-12-4 | |
| Record name | 1-(2,2,2-trifluoroethyl)piperidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




amine hydrochloride](/img/structure/B1447032.png)



![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride](/img/structure/B1447037.png)

![[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1447040.png)


![tert-butyl N-{[methoxy(methyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B1447043.png)

![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)
![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1447048.png)